Adb-bica
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADB-BICA, also known as N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide, is a synthetic cannabinoid. Synthetic cannabinoids are a class of compounds that mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This compound is part of a broader group of new psychoactive substances (NPS) that have emerged in recent years .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADB-BICA typically involves the reaction of 1-benzyl-1H-indole-3-carboxylic acid with 1-amino-3,3-dimethyl-1-oxobutan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality assurance .
Chemical Reactions Analysis
Types of Reactions
ADB-BICA undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
ADB-BICA has several scientific research applications, including:
Mechanism of Action
ADB-BICA exerts its effects by binding to cannabinoid receptors 1 and 2 (CB1 and CB2) in the brain and other tissues. This binding activates the receptors, leading to a cascade of intracellular events that result in the psychoactive effects associated with cannabinoids. The activation of CB1 receptors is primarily responsible for the compound’s psychoactive effects, while CB2 receptor activation is associated with its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
ADB-BINACA: Another synthetic cannabinoid with similar chemical structure and effects.
ADB-4en-PINACA: Known for its potent effects and similar binding affinity to cannabinoid receptors.
MDMB-4en-PINACA: Exhibits strong psychoactive effects and is structurally related to ADB-BICA.
Uniqueness
This compound is unique due to its specific chemical structure, which includes a benzyl group attached to the indole ring. This structural feature contributes to its distinct pharmacological profile and differentiates it from other synthetic cannabinoids .
Properties
CAS No. |
2219319-40-9 |
---|---|
Molecular Formula |
C22H25N3O2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzylindole-3-carboxamide |
InChI |
InChI=1S/C22H25N3O2/c1-22(2,3)19(20(23)26)24-21(27)17-14-25(13-15-9-5-4-6-10-15)18-12-8-7-11-16(17)18/h4-12,14,19H,13H2,1-3H3,(H2,23,26)(H,24,27) |
InChI Key |
OGVITAUBEIIKNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.